
3-氯-6-(4-硝基苯基)哒嗪
描述
“3-Chloro-6-(4-nitrophenyl)pyridazine” is a chemical compound that belongs to the class of pyridazines . Pyridazines are heterocycles that contain two adjacent nitrogen atoms and have shown a wide range of pharmacological activities .
Synthesis Analysis
The synthesis of pyridazinium salts, which are related to pyridazines, has been achieved from readily available phenylazosulfonates in a single reaction step via the formation of short-lived phenyldiazenes . These undergo a rapid cycloaddition to furans to give the desired products after elimination of water .Molecular Structure Analysis
The molecular formula of “3-Chloro-6-(4-nitrophenyl)pyridazine” is C10H6ClN3O2 . The average mass is 235.626 Da and the monoisotopic mass is 235.014847 Da .Chemical Reactions Analysis
“3-Chloro-6-(4-nitrophenyl)pyridazine” is involved in the synthesis of functionalized 3-aminopyridazines through an ANRORC mechanism, where it undergoes nucleophilic addition, ring opening, and intramolecular ring closure to form various pyridazine derivatives.科学研究应用
合成和反应性
包括 3-氯-6-(4-硝基苯基)哒嗪在内的哒嗪衍生物的合成和反应性已被广泛研究。例如,Abdallah、Salaheldin 和 Radwan 详细介绍了通过 4-硝基苯基-1-哌啶基苯乙烯与芳香重氮盐反应合成哒嗪衍生物的过程,该过程导致形成芳基腙化合物,该化合物进一步与活性亚甲基化合物反应生成哒嗪衍生物 (Abdallah, Salaheldin, & Radwan, 2007)。此过程突出了哒嗪化合物的化学灵活性和反应性,从而可以开发在各个科学领域具有潜在应用的新化学实体。
缓蚀
人们已经研究了哒嗪衍生物在缓蚀中的功效,特别是用于保护金属在酸性环境中免受腐蚀。Mashuga、Olasunkanmi 和 Ebenso 对新型哒嗪衍生物对酸性介质中低碳钢腐蚀的抑制作用进行了实验和理论研究 (Mashuga, Olasunkanmi, & Ebenso, 2017)。他们的研究结果突出了这些化合物作为混合型缓蚀剂的潜力,这些缓蚀剂可以通过减缓导致腐蚀的电化学过程来提供保护。这些缓蚀剂的有效性与其化学结构有关,特别是氮原子和不饱和基团的存在,这有助于吸附到金属表面上。
抗菌活性
哒嗪衍生物的另一个应用是在新型抗菌剂的开发中。Al-Kamali 等人探索了新型噻吩并[2,3-c]哒嗪的抗菌活性,证明了这些化合物对各种细菌菌株表现出有希望的抗菌性能 (Al-Kamali, Al-Hazmi, Alhousami, & Al-Masany, 2014)。这项研究为开发新型抗菌药物开辟了道路,这些药物可以解决日益严重的抗生素耐药性问题。
除草活性
哒嗪衍生物的用途延伸到农业领域,在该领域,它们已因除草活性而接受了测试。徐等人合成了新型的 3-N-取代氨基-6-甲基-4-(3-三氟甲基苯基)哒嗪衍生物,并评估了它们的除草效果 (Xu et al., 2008)。其中一些化合物表现出有效的除草活性,表明它们作为商品除草剂的潜力。这一发现突出了 3-氯-6-(4-硝基苯基)哒嗪衍生物在开发新型农业化学品中的应用。
作用机制
Target of Action
3-Chloro-6-(4-nitrophenyl)pyridazine is a derivative of pyridazine, a heterocyclic compound that contains two adjacent nitrogen atoms . Pyridazine derivatives have been utilized in medicinal chemistry against a range of biological targets and physiological effects . .
Mode of Action
It’s known that some pyridazinone derivatives, which 3-chloro-6-(4-nitrophenyl)pyridazine is a part of, have been found to inhibit calcium ion influx, which is required for the activation of platelet aggregation .
Biochemical Pathways
Pyridazinone derivatives have been shown to possess a wide range of pharmacological activities, including antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, and various other anticipated biological activities .
Result of Action
It’s known that some pyridazinone derivatives have shown a wide range of pharmacological activities .
未来方向
生化分析
Biochemical Properties
3-Chloro-6-(4-nitrophenyl)pyridazine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, pyridazine derivatives, including 3-Chloro-6-(4-nitrophenyl)pyridazine, have been shown to exhibit antimicrobial, anticancer, and anti-inflammatory properties . These interactions often involve binding to active sites of enzymes or receptors, leading to inhibition or activation of biochemical pathways.
Cellular Effects
The effects of 3-Chloro-6-(4-nitrophenyl)pyridazine on cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. Studies have demonstrated that pyridazine derivatives can modulate the activity of key signaling molecules, thereby affecting cell proliferation, apoptosis, and differentiation . Additionally, 3-Chloro-6-(4-nitrophenyl)pyridazine has been observed to alter metabolic fluxes within cells, impacting energy production and biosynthetic pathways.
Molecular Mechanism
At the molecular level, 3-Chloro-6-(4-nitrophenyl)pyridazine exerts its effects through specific binding interactions with biomolecules. These interactions can lead to enzyme inhibition or activation, changes in gene expression, and modulation of protein function. For example, pyridazine derivatives have been found to inhibit calcium ion influx, which is crucial for platelet aggregation and other cellular processes . The binding of 3-Chloro-6-(4-nitrophenyl)pyridazine to target proteins can induce conformational changes, thereby altering their activity and downstream effects.
Temporal Effects in Laboratory Settings
The temporal effects of 3-Chloro-6-(4-nitrophenyl)pyridazine in laboratory settings are essential for understanding its stability, degradation, and long-term impact on cellular function. Over time, this compound may undergo chemical degradation, leading to the formation of metabolites with distinct biological activities . In vitro and in vivo studies have shown that prolonged exposure to 3-Chloro-6-(4-nitrophenyl)pyridazine can result in sustained changes in cellular behavior, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 3-Chloro-6-(4-nitrophenyl)pyridazine vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic benefits, such as anti-inflammatory or anticancer effects . At higher doses, it can induce toxic or adverse effects, including cytotoxicity and organ damage. Understanding the dosage-dependent effects of 3-Chloro-6-(4-nitrophenyl)pyridazine is crucial for optimizing its therapeutic potential while minimizing risks.
Metabolic Pathways
3-Chloro-6-(4-nitrophenyl)pyridazine is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its biotransformation. The metabolism of this compound can lead to the production of active or inactive metabolites, which may influence its overall biological activity . Additionally, 3-Chloro-6-(4-nitrophenyl)pyridazine can affect metabolic fluxes, altering the levels of key metabolites and impacting cellular homeostasis.
Transport and Distribution
The transport and distribution of 3-Chloro-6-(4-nitrophenyl)pyridazine within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound, influencing its bioavailability and efficacy . Understanding the transport mechanisms of 3-Chloro-6-(4-nitrophenyl)pyridazine is essential for predicting its pharmacokinetic properties and optimizing its therapeutic applications.
Subcellular Localization
The subcellular localization of 3-Chloro-6-(4-nitrophenyl)pyridazine plays a critical role in its activity and function. This compound may be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications . The localization of 3-Chloro-6-(4-nitrophenyl)pyridazine can influence its interactions with biomolecules and its overall biological effects.
属性
IUPAC Name |
3-chloro-6-(4-nitrophenyl)pyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClN3O2/c11-10-6-5-9(12-13-10)7-1-3-8(4-2-7)14(15)16/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QODAYFZQLZHNPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C(C=C2)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20423333 | |
| Record name | 3-Chloro-6-(4-nitrophenyl)pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20423333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
99708-47-1 | |
| Record name | 3-Chloro-6-(4-nitrophenyl)pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20423333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



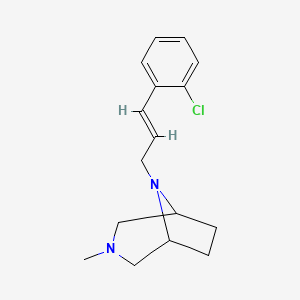
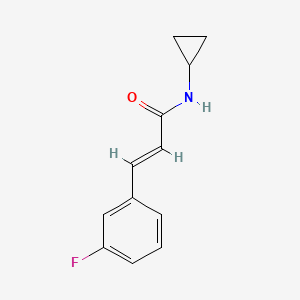
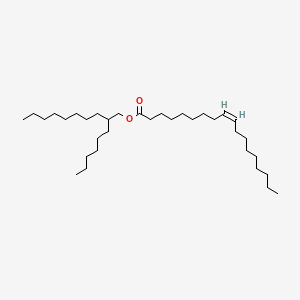
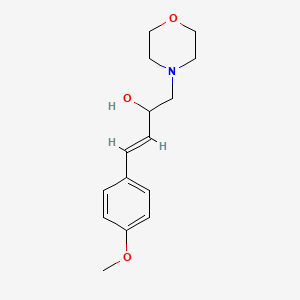

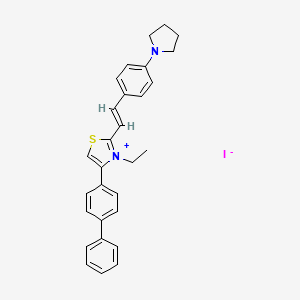
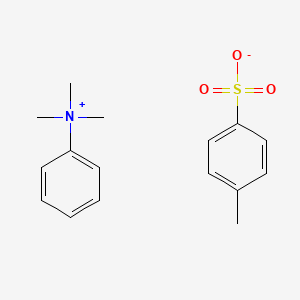

![(4-nitrophenyl)methyl (5R)-6-[(1R)-1-hydroxyethyl]-3-[2-[(4-nitrophenyl)methoxycarbonylamino]ethylsulfanyl]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B1623519.png)
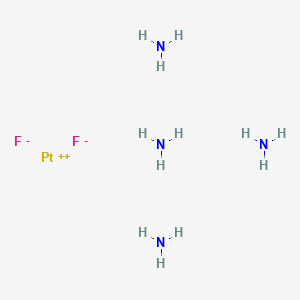
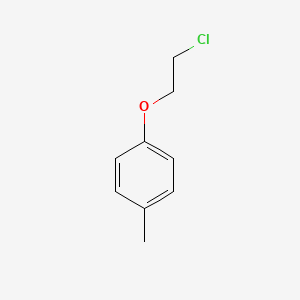
![[1-(2-Phenylethyl)piperidin-3-yl]methylamine](/img/structure/B1623525.png)
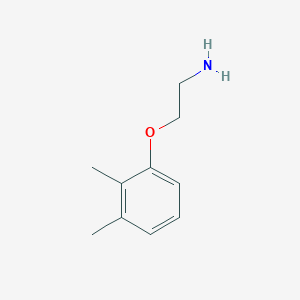
![3-Phenyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B1623528.png)